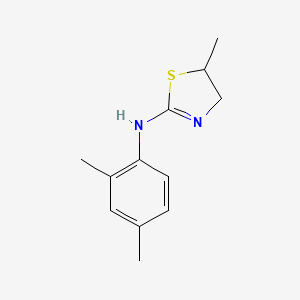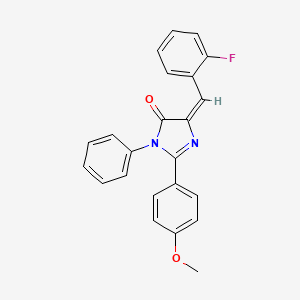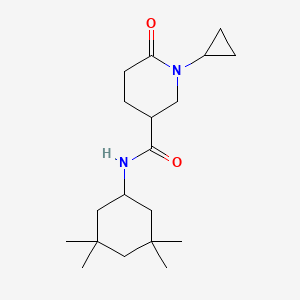![molecular formula C14H25NO3 B4925564 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4925564.png)
3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid, also known as tert-butyl leucine, is a non-proteinogenic amino acid that has gained significant interest in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Tert-butyl leucine has been studied extensively for its potential applications in various scientific fields. It has been used as a building block for the synthesis of peptide mimetics and as a chiral auxiliary in asymmetric synthesis. It has also been investigated for its potential use as a drug delivery system and as a ligand for metal catalysts.
Mécanisme D'action
The mechanism of action of 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid leucine is not fully understood, but it is believed to act as a steric hindrance agent due to its bulky 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid group. This property makes it useful in the synthesis of peptide mimetics, where it can be used to disrupt the secondary structure of peptides and enhance their binding affinity to target proteins.
Biochemical and Physiological Effects:
Tert-butyl leucine has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on its own. However, its use in peptide mimetics and drug delivery systems can have a significant impact on the activity and efficacy of the resulting compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid leucine is its ease of synthesis and availability. It is also a relatively inexpensive reagent compared to other amino acids. However, its bulky 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid group can make it difficult to incorporate into peptides and can limit its use in certain applications.
Orientations Futures
There are several potential future directions for the use of 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid leucine in scientific research. One area of interest is its use in the synthesis of peptide mimetics for drug discovery and development. It may also have potential applications in the design of new catalysts for organic synthesis. Further studies are needed to fully understand its mechanism of action and potential applications in these areas.
Méthodes De Synthèse
The synthesis of 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid leucine involves the reaction between 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid glycine and isobutyraldehyde in the presence of a Lewis acid catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Propriétés
IUPAC Name |
3-(tert-butylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)15-10(16)9-7-8-14(6,11(17)18)13(9,4)5/h9H,7-8H2,1-6H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLAQWKIJVEPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B4925482.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4925494.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4925521.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4925524.png)
![ethyl 1-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4925531.png)

![2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4925553.png)
![N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B4925560.png)
![N'-(3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide](/img/structure/B4925574.png)
![ethyl 1-(4-hydroxy-2-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925575.png)

![N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4925580.png)
![{2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B4925581.png)